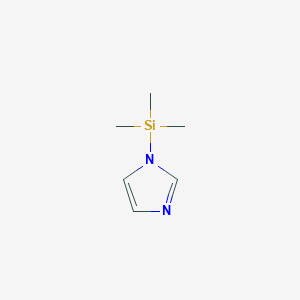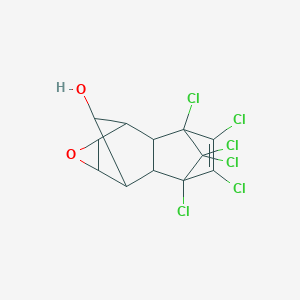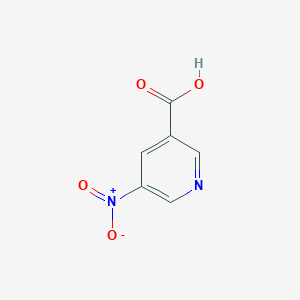
3-Bromo-4-cyanopyridine
Übersicht
Beschreibung
3-Bromo-4-cyanopyridine is a brominated cyanopyridine derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 3-Bromo-4-cyanopyridine, they do provide insights into the chemistry of related bromopyridine and cyanopyridine compounds, which can be extrapolated to understand the properties and reactivity of 3-Bromo-4-cyanopyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives can be achieved through various methods, including lithiation and metal-halogen exchange reactions. For instance, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles can yield 4-alkyl-3,5-dibromopyridines, and further metal-halogen exchange can lead to tri-substituted pyridines . Although this paper does not specifically mention 3-Bromo-4-c
Wissenschaftliche Forschungsanwendungen
Applications in Coordination Chemistry and Ligand Behavior
Coordination Polymers and Ligand Behavior 3-Bromo-4-cyanopyridine demonstrates a versatile role in the realm of coordination chemistry, particularly in forming coordination polymers. Heine et al. (2018) highlight its capability to act as both a bridging and terminal ligand in transition metal coordination polymers. This dual behavior is showcased through the creation of compounds that, upon thermal decomposition, transition from individual complexes to two-dimensional networks, with 3-cyanopyridine acting as a bridging ligand between metal ions. This ability to form various structural phases under different conditions underscores the adaptability of 3-Bromo-4-cyanopyridine in constructing intricate and potentially useful molecular architectures Heine et al., 2018.
Halogen Bonding and N-Arylation The study by Baykov et al. (2021) elucidates the intriguing interplay of 3-Bromo-4-cyanopyridine with various azines, revealing a dependency on steric and electronic effects of the involved heterocycles. This interaction manifests in two distinct pathways: N-arylation, forming azinium salts, or the formation of stable co-crystals bound by halogen bonding. The latter is particularly notable for azines with sterically hindered N atoms or those with electron-withdrawing substituents, highlighting the nuanced chemical behavior of 3-Bromo-4-cyanopyridine in relation to its surrounding molecular environment Baykov et al., 2021.
Catalytic Applications and Synthesis Pathways
Catalytic Conversion and CO2 Activation The research conducted by Su et al. (2017) explores the catalytic potential of cyanopyridines, including 3-Bromo-4-cyanopyridine, in the synthesis of valuable chemicals. Notably, they delve into the activation of CO2, a crucial aspect of green chemistry, demonstrating that cyanopyridines can activate and catalyze the carbonylation of CO2 when reacting with glycerol, leading to the formation of glycerol carbonate. The study emphasizes the unique activating function of cyanopyridines, which is contingent upon their stereo-structure, showcasing the potential of 3-Bromo-4-cyanopyridine in fostering sustainable chemical processes Su et al., 2017.
Safety And Hazards
3-Bromo-4-cyanopyridine is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, and eye protection should be worn when handling this chemical .
Eigenschaften
IUPAC Name |
3-bromopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDIXJCBBUZNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454223 | |
| Record name | 3-Bromo-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyanopyridine | |
CAS RN |
13958-98-0 | |
| Record name | 3-Bromo-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




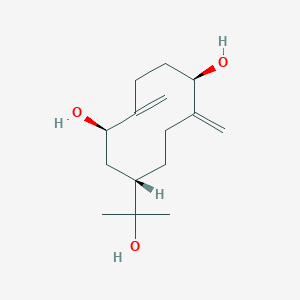
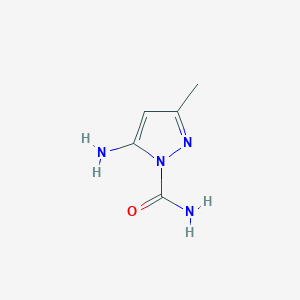

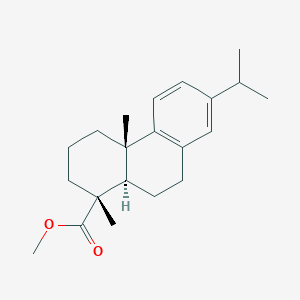
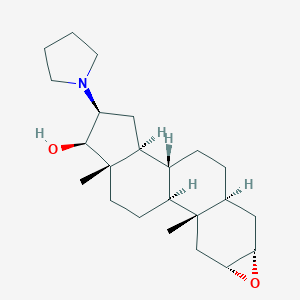
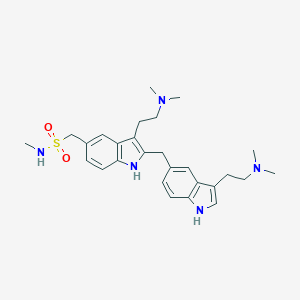
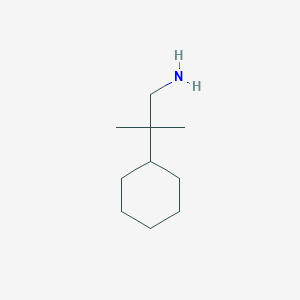

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
